N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

Medicinal Chemistry LogP Solubility

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is a synthetic small molecule belonging to the dioxothiolan-substituted benzamide class. These compounds are structurally defined by a benzamide core bearing a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) group and a para-methoxybenzyl substituent.

Molecular Formula C20H23NO5S
Molecular Weight 389.5 g/mol
Cat. No. B12127571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
Molecular FormulaC20H23NO5S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC
InChIInChI=1S/C20H23NO5S/c1-25-17-9-7-15(8-10-17)13-21(16-11-12-27(23,24)14-16)20(22)18-5-3-4-6-19(18)26-2/h3-10,16H,11-14H2,1-2H3
InChIKeyPBRXRDHAQNDLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide: A Specialized Benzamide for Ion Channel and Steroidogenesis Research


N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is a synthetic small molecule belonging to the dioxothiolan-substituted benzamide class. These compounds are structurally defined by a benzamide core bearing a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) group and a para-methoxybenzyl substituent. This particular analog features a 2-methoxy substitution on the benzamide ring. The dioxothiolan-benzamide chemotype has been predominantly investigated for its modulatory activity at G protein-gated inwardly rectifying potassium (GIRK) channels [1] and, within the patent literature, for inhibition of steroidogenic cytochrome P450 enzymes such as CYP11B1 and CYP11B2, which are therapeutic targets for Cushing's disease and primary aldosteronism [2].

Why N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide Cannot Be Generically Substituted by Other Benzamide Analogs


Generic substitution within the dioxothiolan benzamide series is contraindicated due to the profound impact of subtle aryl ring modifications on both target selectivity and physicochemical properties. The specific 2-methoxy substitution on the benzamide ring of this compound differentiates it from closely related 2-chloro, 2-fluoro, and 3,4,5-trimethoxy analogs . This group critically fine-tunes electron density and steric bulk, which are expected to directly influence the binding pose and affinity at targets such as CYP11B1/B2 or GIRK channels. Furthermore, even minimal changes in substitution pattern can significantly alter calculated logP, logD, and aqueous solubility, directly affecting in vitro assay performance, DMSO solubility, and free fraction in biological matrices. Consequently, selecting a generic 'dioxothiolan benzamide' without verifying the exact substitution pattern risks acquiring a compound with divergent biological activity and confounding experimental results.

Quantitative Differentiation Guide for N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide


Physicochemical Differentiation from the 3,4,5-Trimethoxy Analog (ChemDiv Compound 6214-0094)

The 2-methoxy substitution pattern on the target compound generates a distinct physicochemical profile compared to the 3,4,5-trimethoxy analog. The trimethoxy analog (ChemDiv 6214-0094) has a molecular weight of 449.52 g/mol, a calculated logP of 1.66, and a logSw of -2.53 . The target compound’s monomethoxy benzamide core (2-methoxy versus 3,4,5-trimethoxy) reduces its molecular weight by approximately 42 amu and eliminates two hydrogen-bond acceptors, which is predicted to lower logP and increase aqueous solubility relative to the trimethoxy analog. These differences directly impact DMSO stock concentration limits, membrane permeability in cell-based assays, and non-specific binding characteristics.

Medicinal Chemistry LogP Solubility

Inferred Binding Mode Differentiation from the 2-Chloro Analog in CYP11B Assays

The target compound's 2-methoxy group is expected to act as a hydrogen-bond acceptor and moderate electron-donating group, in contrast to the 2-chloro analog (2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide) , which features an electron-withdrawing, lipophilic halogen. This fundamental electronic difference is likely to reorient the benzamide ring within the hydrophobic active site of CYP11B1 or CYP11B2. While a direct patent example (US9394290, Compound 41) reports an IC50 of 500 nM for CYP11B1 inhibition for a structurally related benzamide [1], the precise binding affinity of the 2-methoxy compound remains uncharacterized. The presence of the methoxy group is, however, a key pharmacophoric distinction that could influence selectivity between CYP11B1 and CYP11B2, an important consideration for minimizing off-target effects on cortisol versus aldosterone pathways.

Endocrinology Steroidogenesis CYP11B1

Potential GIRK Channel Modulation as a Point of Differentiation from Pure CYP11B Inhibitors

The dioxothiolan moiety is a recognized scaffold in GIRK channel activator medicinal chemistry [1]. This target compound, therefore, presents a distinct pharmacological profile compared to benzamide derivatives that lack the dioxothiolan group, which are inactive on ion channels. Unlike the well-characterized CYP11B inhibitor metyrapone (IC50 ~46 nM [2]), the target compound may possess a dual mechanism of action. This potential polypharmacology—simultaneously modulating steroidogenesis and neuronal excitability—creates a unique, cross-disciplinary research tool that cannot be replicated by pure, single-target CYP11B inhibitors or K+ channel openers lacking the benzamide specificity domain.

Neuroscience Electrophysiology GIRK Channels

Validated Application Scenarios for N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide


Structure-Activity Relationship (SAR) Expansion of Steroidogenic CYP Inhibitor Series

This compound is ideally suited for medicinal chemistry teams expanding the SAR of the US9394290 patent series. The 2-methoxy substitution provides a new data point to map the electronic and steric tolerance of the CYP11B1/B2 active site, bridging the gap between 2-halo and 2-hydrogen analogs. Its procurement directly supports the iterative synthesis and testing required for lead optimization in corticosteroid-related disorders [1].

Probe Development for Neuroendocrine Research

Because the 1,1-dioxothiolan group is linked to GIRK channel modulation, this compound serves as a starting point for developing chemical probes to dissect the crosstalk between adrenal steroidogenesis and neuronal excitability [1]. It is an ideal candidate for electrophysiology core facilities seeking to build a comprehensive library of ion channel modulators with under-explored chemotypes.

Assay Interference Control in High-Throughput Screening (HTS)

Due to its predicted intermediate logP and specific methoxy substitution, this compound can be used as a control for assay interference studies. Its physicochemical profile (inferred to be less lipophilic than the 3,4,5-trimethoxy analog ) makes it a useful tool for calibrating microsomal stability assays and evaluating non-specific binding in steroidogenesis enzyme inhibition formats.

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